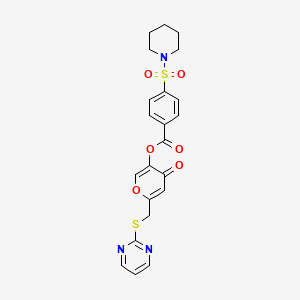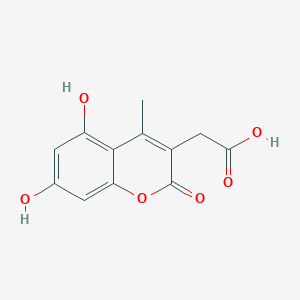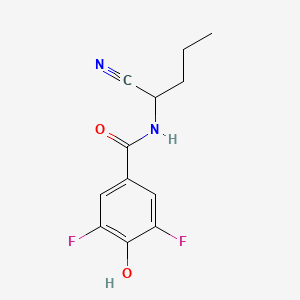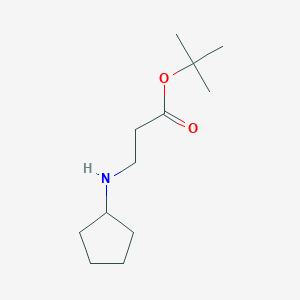![molecular formula C16H14N2OS2 B2385364 2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922626-70-8](/img/structure/B2385364.png)
2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
カタログ番号 B2385364
CAS番号:
922626-70-8
分子量: 314.42
InChIキー: MVZUPHZDRFKFSB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds containing a benzene fused to a thiazole ring . They have been found to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the coupling of substituted 2-amino benzothiazoles with other compounds . For instance, a series of novel benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of “2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is characterized by a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The compound also contains a methylthio group and a benzamide group .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For example, they can be used as starting materials in the synthesis of other compounds . They can also participate in reactions with other molecules, leading to changes in their structure and properties .科学的研究の応用
-
Antioxidant Activity
- Field : Medicinal Chemistry
- Application : Thiazole derivatives have been found to exhibit antioxidant activity .
- Method : The antioxidant activity is usually determined using various assays, such as the total antioxidant assay (phosphomolybdenum test) .
- Results : The specific results or outcomes would depend on the particular thiazole derivative and the conditions of the assay .
-
Anti-inflammatory Activity
- Field : Medicinal Chemistry
- Application : Some thiazole derivatives have shown anti-inflammatory activity comparable to that of standard drugs like ibuprofen .
- Method : The anti-inflammatory activity is typically evaluated using in vivo animal models .
- Results : Two synthesized compounds showed anti-inflammatory activity comparable to that of standard ibuprofen drug .
-
Antimicrobial and Antifungal Activity
- Field : Medicinal Chemistry
- Application : Thiazole derivatives have been found to have antimicrobial and antifungal properties .
- Method : The antimicrobial and antifungal activities are usually evaluated using in vitro susceptibility testing .
- Results : The specific results would depend on the particular thiazole derivative and the microorganism being tested .
-
Antitubercular Activity
- Field : Medicinal Chemistry
- Application : New benzothiazole derivatives have been synthesized for their potential anti-tubercular activity .
- Method : The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
- Results : The newly synthesized molecules showed better inhibition potency against M. tuberculosis compared to standard reference drugs .
-
Quorum Sensing Inhibitors
- Field : Medicinal Chemistry
- Application : Some thiazole derivatives have been found to inhibit quorum sensing, a form of bacterial communication .
- Method : The quorum sensing inhibition activity is usually evaluated using in vitro assays .
- Results : The specific results would depend on the particular thiazole derivative and the bacterial strain being tested .
-
Antiviral Activity
- Field : Medicinal Chemistry
- Application : Thiazoles are found in many potent biologically active compounds, such as Ritonavir, an antiretroviral drug .
- Method : The antiviral activity is usually evaluated using in vitro assays .
- Results : The specific results would depend on the particular thiazole derivative and the virus being tested .
-
Neuroprotective Activity
- Field : Medicinal Chemistry
- Application : Some thiazole derivatives have shown neuroprotective activity .
- Method : The neuroprotective activity is typically evaluated using in vivo animal models .
- Results : The specific results would depend on the particular thiazole derivative and the conditions of the assay .
-
Anticonvulsant Activity
- Field : Medicinal Chemistry
- Application : Thiazole derivatives have been found to have anticonvulsant properties .
- Method : The anticonvulsant activity is usually evaluated using in vivo animal models .
- Results : The specific results would depend on the particular thiazole derivative and the conditions of the assay .
-
Diuretic Activity
-
Antitumor or Cytotoxic Activity
- Field : Medicinal Chemistry
- Application : Thiazoles are found in many potent biologically active compounds, such as Bleomycine and Tiazofurin, which are antineoplastic drugs .
- Method : The antitumor or cytotoxic activity is usually evaluated using in vitro assays .
- Results : The specific results would depend on the particular thiazole derivative and the cancer cell line being tested .
-
Antidiabetic Activity
- Field : Medicinal Chemistry
- Application : Some thiazole derivatives have shown antidiabetic activity .
- Method : The antidiabetic activity is typically evaluated using in vivo animal models .
- Results : The specific results would depend on the particular thiazole derivative and the conditions of the assay .
-
Antidepressant Activity
- Field : Medicinal Chemistry
- Application : Thiazole derivatives have been found to have antidepressant properties .
- Method : The antidepressant activity is usually evaluated using in vivo animal models .
- Results : The specific results would depend on the particular thiazole derivative and the conditions of the assay .
-
Antimalarial Activity
- Field : Medicinal Chemistry
- Application : Some thiazole derivatives have shown antimalarial activity .
- Method : The antimalarial activity is typically evaluated using in vitro assays .
- Results : The specific results would depend on the particular thiazole derivative and the malaria parasite strain being tested .
-
Antiasthmatic Activity
- Field : Medicinal Chemistry
- Application : Thiazole derivatives have been found to have antiasthmatic properties .
- Method : The antiasthmatic activity is usually evaluated using in vivo animal models .
- Results : The specific results would depend on the particular thiazole derivative and the conditions of the assay .
-
Antihypertensive Activity
- Field : Medicinal Chemistry
- Application : Some thiazole derivatives have shown antihypertensive activity .
- Method : The antihypertensive activity is typically evaluated using in vivo animal models .
- Results : The specific results would depend on the particular thiazole derivative and the conditions of the assay .
-
Antiarrhythmic Activity
- Field : Medicinal Chemistry
- Application : Thiazole derivatives have been found to have antiarrhythmic properties .
- Method : The antiarrhythmic activity is usually evaluated using in vivo animal models .
- Results : The specific results would depend on the particular thiazole derivative and the conditions of the assay .
特性
IUPAC Name |
2-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-10-5-3-4-6-12(10)15(19)18-16-17-13-8-7-11(20-2)9-14(13)21-16/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZUPHZDRFKFSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-[(2,5-Dimethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2385281.png)
![5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2385282.png)
![1-Methyl-4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2385285.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2,3-dihydro-1-benzofuran-5-sulfonohydrazide](/img/structure/B2385287.png)

![Tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2385294.png)


![N-[(1-Aminocycloheptyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2385297.png)
![N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine](/img/structure/B2385298.png)
![N-[(4-fluorophenyl)methyl]-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2385300.png)
![methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2385301.png)
![7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B2385302.png)
